rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid
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Overview
Description
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyclopropyl ring, a boronic acid group, and a tert-butyldimethylsilyl (TBDMS) protecting group. The combination of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the TBDMS Protecting Group: The hydroxyl group on the cyclopropyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The TBDMS protecting group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Deprotected cyclopropyl alcohol.
Scientific Research Applications
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and catalysis . The TBDMS protecting group provides stability to the molecule, allowing for selective reactions at other functional sites.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Cyclopropylboronic Acid: Lacks the TBDMS protecting group but shares the cyclopropyl and boronic acid functionalities.
tert-Butyldimethylsilyl Alcohol: Contains the TBDMS protecting group but lacks the boronic acid functionality.
Uniqueness
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid is unique due to the combination of the cyclopropyl ring, boronic acid group, and TBDMS protecting group. This combination allows for selective reactions and provides stability during complex synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H23BO3Si |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
[(1R,2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]boronic acid |
InChI |
InChI=1S/C10H23BO3Si/c1-10(2,3)15(4,5)14-7-8-6-9(8)11(12)13/h8-9,12-13H,6-7H2,1-5H3/t8-,9+/m0/s1 |
InChI Key |
LLMNHVGGFNCBAY-DTWKUNHWSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1CO[Si](C)(C)C(C)(C)C)(O)O |
Canonical SMILES |
B(C1CC1CO[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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